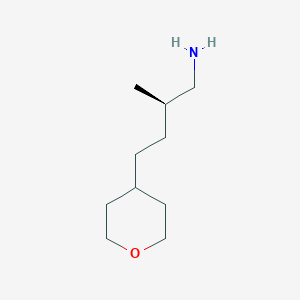

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine

Description

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine is a chiral primary amine featuring a tetrahydropyran (oxan-4-yl) substituent at the fourth carbon and a methyl group at the second carbon in the (R)-configuration. Its molecular formula is C₁₀H₂₁NO (molar mass: 171.28 g/mol), with a structure that combines lipophilic (tetrahydropyran) and hydrophilic (amine) moieties . The (2R)-configuration is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Properties

IUPAC Name |

(2R)-2-methyl-4-(oxan-4-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUQAZPPIFQIOQ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCOCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1CCOCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbutan-1-amine and oxan-4-yl derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and ethanol, while catalysts such as palladium on carbon (Pd/C) are used to enhance the reaction rate.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-4-(oxan-4-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine

- Structure : Lacks stereochemical specification at the second carbon.

- Molecular Formula: C₁₀H₂₁NO (same as the target compound).

- Key Differences : The absence of defined stereochemistry (R/S) may reduce its utility in enantioselective applications.

- Applications : Used as an intermediate in organic synthesis, but its biological relevance is less explored compared to the (2R)-configured analogue .

4,4,4-Trifluoro-2-(oxan-4-yl)butan-1-amine

- Structure : Incorporates three fluorine atoms at the fourth carbon, enhancing electronegativity.

- Molecular Formula: C₉H₁₅F₃NO (molar mass: 210.22 g/mol).

- Applications : Explored in fluorinated drug candidates targeting CNS disorders .

Chiral Amines with Heterocyclic Substitution

(2R)-2-Methyl-2-(morpholin-4-yl)butan-1-amine

- Structure : Replaces the tetrahydropyran group with a morpholine ring (containing nitrogen and oxygen).

- Molecular Formula : C₉H₂₀N₂O (molar mass: 172.27 g/mol).

- Key Differences : The morpholine ring introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Applications: Used in the synthesis of kinase inhibitors due to its dual hydrogen-bond donor/acceptor properties .

(2R)-4-Phenylbutan-2-amine-d3

- Structure : Deuterated derivative with a phenyl group instead of tetrahydropyran.

- Molecular Formula : C₁₀H₁₂D₃N (molar mass: 152.25 g/mol).

- Key Differences : Deuterium labeling improves metabolic stability and pharmacokinetic profiling in preclinical studies.

- Applications : Intermediate for isotopic tracing in Cathepsin S inhibitor development .

Primary Amines with Linear vs. Branched Chains

Butan-1-amine

- Structure : Linear primary amine without branching or heterocyclic groups.

- Molecular Formula : C₄H₁₁N (molar mass: 73.14 g/mol).

- Key Differences : Simpler structure results in lower boiling point (77–78°C) and higher volatility.

- Thermophysical Properties: Exhibits lower viscosity deviations (−0.280 mPa·s) in 1-alkanol mixtures compared to branched analogues, indicating weaker solvation effects .

N-(4-Fluoro-2-(dioxoborolan-2-yl)benzyl)butan-1-amine

- Structure : Boronate ester-functionalized amine with a fluorinated aromatic ring.

- Molecular Formula: C₁₇H₂₇BFNO₂ (molar mass: 321.22 g/mol).

- Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in combinatorial chemistry.

- Applications : Building block for boron-containing therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.